molecular formula C16H24N2O B8200878 cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol

cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol

Cat. No.: B8200878
M. Wt: 260.37 g/mol
InChI Key: PRQIVFIIXWSCOD-CVEARBPZSA-N
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Description

cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.38 g/mol . This compound is characterized by its complex structure, which includes a pyrrolo[3,4-c]pyridine core, a benzyl group, and a methanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol involves multiple steps, typically starting with the preparation of the pyrrolo[3,4-c]pyridine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The benzyl group is then introduced via a benzylation reaction, and the final step involves the addition of the methanol moiety through a reduction reaction . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it valuable for studying biological functions and developing new therapeutic agents .

Comparison with Similar Compounds

cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol can be compared with similar compounds such as:

    cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)ethanol: Similar structure but with an ethanol moiety instead of methanol.

    trans-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol: Differing in the spatial arrangement of atoms (trans configuration).

    cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)propanol: Contains a propanol group instead of methanol.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and structural configuration, which influence its chemical behavior and applications.

Properties

IUPAC Name

[(3aR,7aS)-2-benzyl-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-7a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-17-8-7-16(13-19)12-18(11-15(16)10-17)9-14-5-3-2-4-6-14/h2-6,15,19H,7-13H2,1H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQIVFIIXWSCOD-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CN(CC2C1)CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2(CN(C[C@H]2C1)CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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